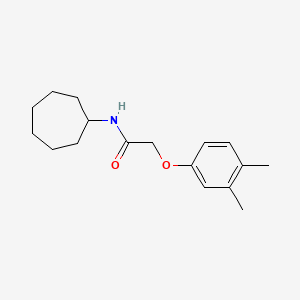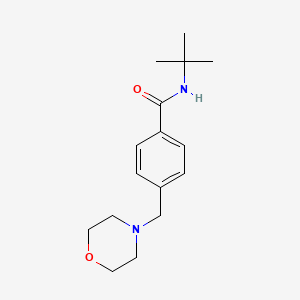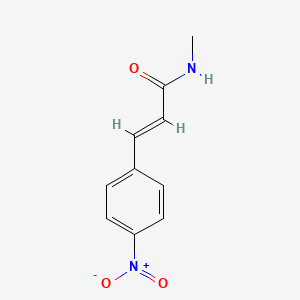
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol, also known as DHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DHQ is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Mécanisme D'action
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol acts as a fluorescent probe by binding to biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of this compound involves the formation of a complex between the this compound molecule and the biomolecule of interest, followed by energy transfer from the biomolecule to the this compound molecule, resulting in the emission of light.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes or cause cell death. This compound has also been shown to have good cell permeability, allowing for its use in live cell imaging. This compound has been used to label proteins, DNA, and other biomolecules, allowing for their visualization and tracking in live cells. This compound has also been used to study the structure and function of proteins, as well as for investigating the mechanisms of enzyme-catalyzed reactions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has minimal toxicity and does not interfere with cellular processes or cause cell death. This compound has good cell permeability, allowing for its use in live cell imaging. However, this compound has some limitations for use in lab experiments. This compound is a synthetic compound and may not accurately mimic the behavior of natural biomolecules. This compound may also interfere with the function of the biomolecule of interest, leading to inaccurate results.
Orientations Futures
There are several future directions for the study of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol. One potential direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another potential direction is the investigation of this compound as a tool for studying the structure and function of membrane proteins. This compound may also be used in the development of new biosensors for detecting specific biomolecules in complex biological samples. Overall, the study of this compound has the potential to lead to new insights into the structure and function of biomolecules, as well as to the development of new tools for scientific research.
Méthodes De Synthèse
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol has been widely used in scientific research for its potential applications as a fluorescent probe for biological imaging. This compound can be used to label proteins, DNA, and other biomolecules, allowing for their visualization and tracking in live cells. This compound has also been used as a tool for studying the structure and function of proteins, as well as for investigating the mechanisms of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOVXBJTUNZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


